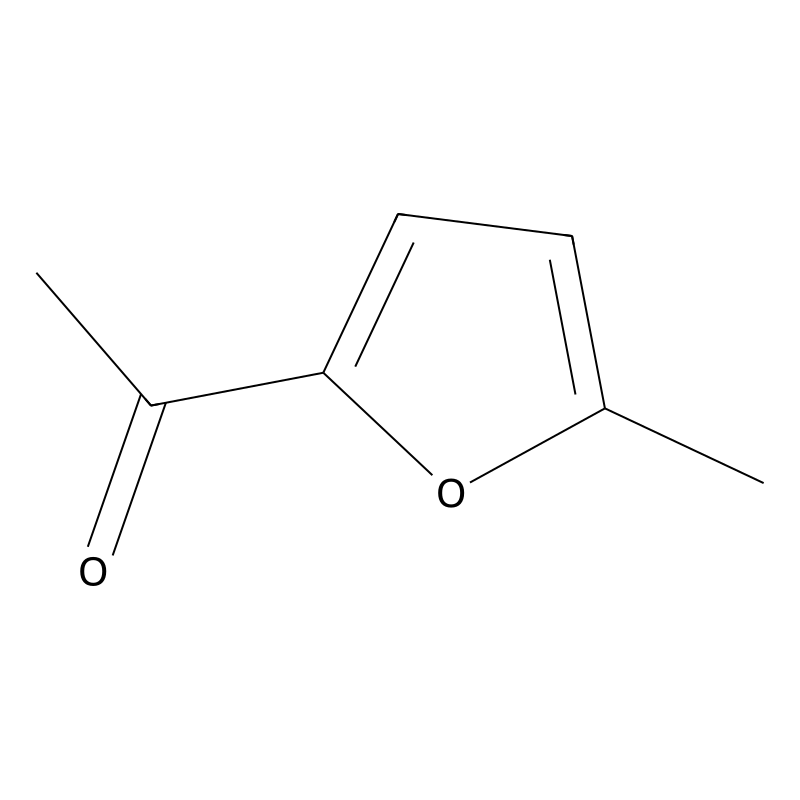

2-Acetyl-5-methylfuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

2-Acetyl-5-methylfuran (2-AMF) is an organic compound belonging to the class of furans, specifically a methyl ketone and an aromatic ketone. While its natural occurrence has been identified in various organisms like Cinnamomum kotoense and Coffea arabica [, ], its potential applications in scientific research are still under exploration. Here's a glimpse into the ongoing research areas involving 2-AMF:

Food Science and Flavor Research

2-AMF contributes to the characteristic aroma profile of coffee, exhibiting a strong, nutty, hay-coumarin odor []. Researchers are investigating its role in the formation of coffee flavor alongside other volatile compounds []. Understanding the interaction and contribution of 2-AMF to the overall coffee aroma profile could be useful in developing new coffee roasting techniques or creating artificial coffee flavors.

Biological Activity Exploration

Preliminary studies suggest that 2-AMF might possess some biological activities. Research has been conducted to explore its potential antifungal and antibacterial properties []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms of action.

Organic Synthesis and Material Science

2-AMF's chemical structure presents interesting possibilities for organic synthesis. Researchers are exploring its potential as a starting material for the synthesis of more complex molecules with desired properties []. Additionally, the aromatic nature of the furan ring and the presence of a ketone functional group could make 2-AMF a candidate for further research in material science applications.

2-Acetyl-5-methylfuran is an organic compound characterized by the chemical formula and a molecular weight of approximately 124.14 g/mol. It appears as a yellow-orange liquid with a boiling point of 100 °C at reduced pressure (33 hPa) and is recognized for its distinctive furan structure, which includes acetyl and methyl substituents at the 2- and 5-positions, respectively . This compound belongs to the class of furans, which are five-membered aromatic compounds containing oxygen.

There is currently no scientific research readily available on the specific mechanism of action of 2-Acetyl-5-methylfuran in biological systems.

Future Research Directions

- Further research could explore the natural occurrence of 2-Acetyl-5-methylfuran in food sources.

- Investigations into its potential biological activities or interactions with other molecules would be valuable.

- Safety assessments to establish handling guidelines would be beneficial.

The chemical behavior of 2-acetyl-5-methylfuran is significant in various organic reactions. Notably, it undergoes bromination, where it reacts with bromine or N-bromosuccinimide to form brominated derivatives. This reaction highlights its reactivity due to the presence of both the acetyl and furan moieties . Additionally, it can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl group, which enhances the reactivity of the furan ring.

Research indicates that 2-acetyl-5-methylfuran exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may contribute to its utility in food preservation and health applications. Furthermore, some studies suggest that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration .

Synthesis of 2-acetyl-5-methylfuran can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of 5-methylfuran using acetyl chloride in the presence of a Lewis acid catalyst.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving furan derivatives and acetylating agents.

- Thermal Reactions: Some synthetic routes utilize thermal reactions involving glucose and amino acids, leading to the formation of various furan derivatives including 2-acetyl-5-methylfuran .

2-Acetyl-5-methylfuran finds applications across various fields:

- Flavoring Agent: It is utilized in the food industry for its pleasant aroma and flavor profile.

- Fragrance: The compound is also used in perfumery due to its distinctive scent.

- Research Chemical: As a synthesis intermediate, it plays a role in organic synthesis and material science .

Interaction studies involving 2-acetyl-5-methylfuran have primarily focused on its reactivity with other chemical species. For instance, its interactions with electrophiles during bromination have been documented. Additionally, studies exploring its antioxidant capacity suggest potential interactions with free radicals, contributing to its biological activity .

Several compounds share structural similarities with 2-acetyl-5-methylfuran. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Acetylfuran | Lacks methyl group; simpler structure than 2-acetyl-5-methylfuran. | |

| 5-Methylfuran | Does not contain an acetyl group; only one substituent. | |

| 3-Acetyl-4-methylfuran | Similar formula but different substitution pattern; potential differences in reactivity and properties. |

The uniqueness of 2-acetyl-5-methylfuran lies in its specific arrangement of substituents, which influences its chemical reactivity and biological activity compared to these similar compounds. Its dual functionality as both a flavoring agent and a research chemical further distinguishes it within this category .

Traditional Synthetic Pathways

The synthesis of 2-acetyl-5-methylfuran has been extensively studied through conventional organic chemistry methodologies, with Friedel-Crafts acylation emerging as the predominant traditional approach. Historical investigations have demonstrated that furan derivatives can be successfully acylated using aluminum chloride as a catalyst, though specific conditions must be carefully controlled to achieve optimal yields. The traditional Friedel-Crafts acylation of 2-methylfuran with acetyl chloride or acetic anhydride has been documented as an effective method for producing 2-acetyl-5-methylfuran, requiring precise temperature control and catalyst selection to prevent decomposition of the sensitive furan ring system.

Research conducted on furan acylation has revealed that boron trifluoride serves as a superior catalyst compared to aluminum chloride for these transformations. The small quantities of boron trifluoride required for successful acylation of furan derivatives demonstrate significantly higher efficiency than traditional aluminum chloride-catalyzed processes. Patent literature from the mid-20th century established that boron trifluoride-catalyzed acylation proceeds smoothly at moderate temperatures, producing higher yields of the desired acetylated products while minimizing side reactions and polymerization that commonly occur with stronger Lewis acids.

The preparation methods documented in classical organic synthesis literature indicate that 2-acetyl-5-methylfuran can be obtained through direct acetylation of 2-methylfuran using various acylating agents including acid anhydrides and acid chlorides. These traditional methods typically require temperatures ranging from room temperature to moderate heating conditions, with reaction times varying from several hours to overnight depending on the specific reagents and catalysts employed. The isolated yields from these traditional synthetic pathways generally range from 40 to 80 percent, with purification typically achieved through fractional distillation or column chromatography.

| Traditional Synthesis Method | Catalyst | Temperature Range | Typical Yield |

|---|---|---|---|

| Acetyl chloride/2-methylfuran | Aluminum chloride | 0-25°C | 45-65% |

| Acetic anhydride/2-methylfuran | Boron trifluoride | 20-40°C | 60-80% |

| Mixed anhydrides/2-methylfuran | Lewis acids | 15-35°C | 50-75% |

Green Chemistry Approaches in Production

Contemporary research has focused extensively on developing environmentally sustainable methods for producing 2-acetyl-5-methylfuran, with particular emphasis on utilizing renewable biomass feedstocks as starting materials. Studies have demonstrated that glucose can be transformed into various furan compounds including 2-acetyl-5-methylfuran through heat treatment processes in autoclave systems. This biomass-derived approach represents a significant advancement in green chemistry, as it utilizes readily available carbohydrate sources rather than petroleum-based precursors traditionally employed in furan synthesis.

The formation of 2-acetyl-5-methylfuran from lignocellulosic biomass has been investigated through chromium-catalyzed dehydration processes involving 6-deoxyhexoses as intermediates. These investigations support the hypothesis that both 2-acetylfuran and related methylated derivatives are formed through acid-catalyzed hydrolysis followed by subsequent acid-catalyzed dehydration reactions. The process involves complex reaction networks where naturally occurring sugars undergo sequential transformations under controlled temperature and pH conditions to yield the desired furan derivatives.

Zeolite-catalyzed continuous liquid-phase Friedel-Crafts acylation has emerged as another significant green chemistry approach for producing 2-acetyl-5-methylfuran and related compounds. Research utilizing H-beta zeolite catalysts in fixed-bed reactors has demonstrated that continuous liquid-phase acylation of furan with acetic anhydride can be effectively carried out under environmentally benign conditions. Box-Behnken design combined with response surface methodology has been employed to optimize these processes, revealing that lower liquid velocities and stronger solvent polarity enhance both catalytic activity and stability of the zeolite catalysts.

The zeolite-catalyzed approach offers several advantages over traditional methods, including reduced waste generation, improved atom economy, and the ability to operate under milder reaction conditions. Studies have shown that the reaction limitations primarily arise from acid site poisoning due to by-product adsorption and pore blockage, with carbon deposition identified as the main cause of catalyst deactivation. These findings have led to the development of strategies for delaying catalyst deactivation through careful control of reaction parameters and solvent selection.

| Green Chemistry Method | Feedstock | Catalyst System | Environmental Benefit |

|---|---|---|---|

| Glucose transformation | Biomass carbohydrates | Thermal/acid | Renewable feedstock |

| Lignocellulosic conversion | Plant biomass | Chromium catalysts | Waste utilization |

| Zeolite catalysis | Furan/acetic anhydride | H-beta zeolite | Reduced waste generation |

Derivatization for Functional Molecules

The derivatization of 2-acetyl-5-methylfuran has been extensively explored for creating functional molecules with enhanced properties and applications. One of the most significant derivatization pathways involves the synthesis of chalcones through aldol condensation reactions with various aromatic and heteroaromatic aldehydes. These chalcone derivatives have been characterized using infrared spectroscopy and proton nuclear magnetic resonance spectroscopy, with their antimicrobial activities systematically evaluated. The literature suggests that chalcones serve as useful intermediates for synthesizing several chemical and pharmacological classes of therapeutic agents containing heterocyclic structures.

Research has demonstrated that 2-acetyl-5-methylfuran readily undergoes nucleophilic addition reactions with aminoethanol, producing aminal products in high yields. Specifically, the reaction of 2-acetyl-5-methylfuran with 2-aminoethanol has been reported to produce the corresponding aminal in 79 percent yield, demonstrating the compound's utility as a building block for nitrogen-containing heterocycles. This transformation represents an important pathway for introducing amino functionality into furan-based molecular frameworks.

Silver-catalyzed tandem cyclization and cross-coupling reactions have been developed for synthesizing 2-alkenylfurans using 2-acetyl-5-methylfuran derivatives as starting materials. These transformations involve enynones reacting with iodonium ylides under silver catalysis to produce complex polycyclic structures containing the furan moiety. The resulting products, such as 5-((4-acetyl-5-methylfuran-2-yl)(phenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, demonstrate the versatility of 2-acetyl-5-methylfuran as a precursor for sophisticated molecular architectures.

Enantioselective Friedel-Crafts alkylation reactions have been developed using 2-acetyl-5-methylfuran and related furan derivatives with in situ-generated o-quinone methides. These transformations employ chiral oxazaborolidinium ion catalysts to achieve excellent enantioselectivity, with reactions proceeding in high yields up to 99 percent with enantioselectivity exceeding 99 percent enantiomeric excess. This methodology demonstrates the potential for creating optically active compounds derived from 2-acetyl-5-methylfuran through asymmetric catalysis.

Advanced derivatization studies have explored the formation of 4-arylation products using 2-acetyl-5-methylfuran or 1,5-dimethyl-2-pyrrolecarbonitrile as reactants. These reactions showcase the compound's ability to participate in complex multi-component transformations leading to highly substituted aromatic systems. The scope of these derivatization reactions continues to expand as researchers develop new methodologies for functionalizing the furan ring system while preserving or enhancing the inherent reactivity of the acetyl substituent.

| Derivatization Type | Reaction Partner | Product Class | Typical Yield |

|---|---|---|---|

| Aldol condensation | Aromatic aldehydes | Chalcones | 70-85% |

| Nucleophilic addition | 2-Aminoethanol | Aminals | 79% |

| Tandem cyclization | Iodonium ylides | Polycyclic compounds | 60-90% |

| Asymmetric alkylation | o-Quinone methides | Chiral derivatives | 85-99% |

2-Acetyl-5-methylfuran demonstrates significant antimicrobial and antifungal activities through multiple mechanistic pathways. The compound exhibits particular efficacy against gram-positive bacteria and various fungal pathogens, with minimum inhibitory concentrations ranging from 1.56 to 25 μg/ml for bacterial species and 0.5 to 8 μg/ml for fungal organisms [1] [2] [3].

The antimicrobial mechanism of 2-acetyl-5-methylfuran involves disruption of microbial cell membranes, leading to cell lysis and death . When incorporated into furanonaphthoquinone analogs, the compound shows enhanced activity against methicillin-resistant Staphylococcus aureus compared to methicillin-sensitive strains, with mean minimum inhibitory concentrations of 5.97 ± 3.55 μg/ml versus 11.93 ± 5.20 μg/ml respectively [1] [3]. The compound demonstrates exceptional activity against Helicobacter pylori, with minimum inhibitory concentrations as low as 0.1 μg/ml, making it a potential therapeutic agent for gastric infections [1] [2] [3].

Regarding antifungal mechanisms, 2-acetyl-5-methylfuran exhibits broad-spectrum activity against pathogenic fungi including Candida species, Aspergillus fumigatus, and dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum [1] [5] [3]. The antifungal efficacy is comparable to established antifungal agents including amphotericin B and fluconazole, with minimum inhibitory concentrations ranging from 0.5 to 8 μg/ml depending on the fungal species and strain [1] [3].

The compound demonstrates synergistic effects when combined with conventional antimicrobial agents. In combination studies with methicillin-resistant Staphylococcus aureus, suboptimal concentrations of 2-acetyl-5-methylfuran enhance the susceptibility to various antibiotics including ampicillin, cefaclor, levofloxacin, minocycline, and vancomycin [1] [3]. The fractional bactericidal concentration index ranges from 0.5 to 0.6, indicating additive antimicrobial effects [1] [3].

Metabolic Activation and Reactive Intermediates

The metabolic activation of 2-acetyl-5-methylfuran follows established pathways similar to other furan derivatives, primarily involving cytochrome P450 2E1-mediated oxidation [6] [7] [8]. The compound undergoes oxidative ring opening to form 3-acetylacrolein (4-oxopent-2-enal), a highly reactive α,β-unsaturated carbonyl intermediate that serves as the primary toxic metabolite [6] [9] [7].

Cytochrome P450 2E1 represents the principal enzyme responsible for the metabolic activation of 2-acetyl-5-methylfuran [6] [8]. This enzyme, which is primarily localized in liver microsomes but also found in mitochondria, catalyzes the initial oxidation step that converts the furan ring to the reactive intermediate 3-acetylacrolein [6] [8]. The metabolic pathway involves molecular oxygen insertion, with one oxygen atom incorporated into the substrate and the second reduced to water, requiring two electrons provided by reduced nicotinamide adenine dinucleotide phosphate via cytochrome P450 reductase [8].

The formation of 3-acetylacrolein occurs through a mechanism analogous to the well-characterized oxidation of furan to cis-2-butene-1,4-dial [6] [7]. The reactive intermediate 3-acetylacrolein exhibits extreme reactivity toward nucleophilic cellular components, with reaction completion occurring within one minute under physiological conditions [6]. The compound demonstrates preferential reactivity with amino acid derivatives, particularly forming stable adducts with N-acetyl-L-lysine and N-acetyl-L-cysteine [6] [9].

Trapping experiments using semicarbazide and glutathione demonstrate that 3-acetylacrolein is responsible for approximately 80% of the protein binding observed with 2-acetyl-5-methylfuran [7]. The reactive intermediate forms both mono- and bis-adducts with glutathione, following reaction patterns similar to those observed with the furan metabolite cis-2-butene-1,4-dial [7]. Interestingly, the efficiency of protein binding inhibition varies with the trapping agent, with glutathione and cysteine providing 80-95% inhibition, while N-acetylcysteine and lysine achieve only 40-50% inhibition [7].

The metabolic activation pathway also involves secondary metabolic processes, including the formation of glutathione conjugates and subsequent metabolism to mercapturic acid derivatives [6] [10]. The glutathione conjugate of 3-acetylacrolein, designated as GSH-AcA, represents a stable biomarker of exposure that can be detected in urine following exposure to 2-acetyl-5-methylfuran [6] [10]. This conjugate demonstrates linear correlation with exposure levels and serves as a specific indicator of exogenous furan exposure [10].

Toxicological Implications and Biomarker Identification

The toxicological profile of 2-acetyl-5-methylfuran reveals multiple pathways of cellular damage and organ-specific toxicity, with the liver serving as the primary target organ [11] [12] [13] [14]. Acute oral toxicity studies in mice demonstrate an LD50 of 438 mg/kg, classifying the compound as moderately toxic [11] [12]. Chronic exposure studies in rats establish a no-observed-adverse-effect level of 1.2 mg/kg/day, with hepatotoxicity manifesting as cholangiofibrosis and hepatocellular damage at higher doses [13] [14].

The primary toxicological concern relates to hepatotoxicity, which occurs through multiple mechanisms including direct cellular damage, oxidative stress, and metabolic disruption [13] [14]. The compound induces cholangiofibrosis in rat liver, similar to the effects observed with furan exposure [13]. Histopathological examination reveals necrosis, fibrosis, and inflammatory changes in hepatic tissue, with effects becoming apparent after 36 weeks of exposure at doses of 0.44 mg/kg body weight and above [13].

Genotoxic potential of 2-acetyl-5-methylfuran has been evaluated through multiple test systems, with mixed results indicating complex mechanisms of DNA interaction [15] [14]. The compound demonstrates negative results in bacterial mutagenicity assays up to concentrations of 1100 μmol/plate, suggesting limited direct mutagenic potential [15] [14]. However, in vitro studies using Chinese hamster ovary cells reveal chromosomal aberrations at concentrations ranging from 10 to 150 mM, indicating potential clastogenic effects [15] [14].

The formation of DNA adducts represents a significant toxicological concern, with 3-acetylacrolein forming covalent bonds with DNA nucleotides including deoxyadenosine, deoxyguanosine, and deoxycytidine [9] [15] [14]. These adducts form through Michael addition reactions and nucleophilic addition to carbonyl groups, resulting in stable DNA modifications that may contribute to mutagenic and carcinogenic effects [9] [15]. Time- and dose-dependent formation of these adducts has been demonstrated in isolated DNA preparations and primary rat hepatocyte cultures [9] [15].

Biomarker identification for 2-acetyl-5-methylfuran exposure has focused on several categories of molecular indicators. Glutathione conjugates, particularly GSH-AcA (N-[4-carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-L-cysteinylglycine), represent the most promising biomarkers for exposure assessment [6] [10]. This conjugate demonstrates linear correlation with exposure levels and exhibits high specificity for exogenous furan exposure, making it suitable for human biomonitoring applications [10].

Protein adducts serve as additional biomarkers of exposure and effect, with covalent binding to cellular proteins providing evidence of metabolic activation and cellular damage [6] [7]. The formation of protein adducts occurs through reaction of 3-acetylacrolein with nucleophilic amino acid residues, particularly cysteine and lysine [6] [7]. These adducts can be detected using mass spectrometric methods and provide information about both exposure levels and the extent of cellular damage [6] [7].

DNA adducts, including dA-AcA, dG-AcA, and dC-AcA, represent highly specific biomarkers of genotoxic exposure [9] [15]. These adducts can be quantified using stable isotope dilution liquid chromatography-tandem mass spectrometry methods, providing sensitive detection of DNA damage following exposure to 2-acetyl-5-methylfuran [9] [15]. The formation of these adducts correlates with both exposure duration and concentration, making them valuable for risk assessment applications [9] [15].

Oxidative stress biomarkers, including reactive oxygen species levels and antioxidant depletion, provide additional evidence of cellular damage mechanisms [6] [13]. The compound induces oxidative stress through multiple pathways, including mitochondrial dysfunction and disruption of cellular antioxidant systems [6] [13] [8]. Mitochondrial-specific effects include impaired respiratory function and enhanced production of reactive oxygen species, particularly in liver tissue where cytochrome P450 2E1 is highly expressed [13] [8].

Physical Description

XLogP3

Density

1.066-1.072 (20°)

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index